[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl](piperidin-1-yl)methanone
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Overview
Description
2-Methoxy-5-(morpholin-4-ylsulfonyl)phenylmethanone is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(morpholin-4-ylsulfonyl)phenylmethanone typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and coupling with piperidine. One common method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this process are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions, such as those employed in Suzuki–Miyaura coupling, would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholin-4-ylsulfonyl)phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxy-5-(morpholin-4-ylsulfonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
Its morpholine and piperidine moieties can interact with biological targets, making it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. For example, similar compounds have shown activity as enzyme inhibitors, which could be useful in the treatment of diseases like cancer and inflammation .
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [2-Meth
Properties
IUPAC Name |
(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16-6-5-14(25(21,22)19-9-11-24-12-10-19)13-15(16)17(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHPKUSHQQKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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